molecular formula C10H7F B124137 1-Fluoronaphthalene CAS No. 321-38-0

1-Fluoronaphthalene

Cat. No.: B124137
CAS No.: 321-38-0
M. Wt: 146.16 g/mol
InChI Key: CWLKTJOTWITYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoronaphthalene is an organofluorine compound belonging to the group of naphthalene derivatives and fluoroaromatics. Its chemical formula is C₁₀H₇F, and it appears as a colorless liquid that is insoluble in water . This compound is known for its applications in organic synthesis and as a pharmaceutical intermediate.

Mechanism of Action

Target of Action

1-Fluoronaphthalene is a key starting material for the synthesis of LY248686 , a potent inhibitor of serotonin and norepinephrine uptake . Therefore, its primary targets are the serotonin and norepinephrine transporters.

Mode of Action

It is known that it is used in the synthesis of ly248686 , which inhibits the reuptake of serotonin and norepinephrine, increasing their concentrations in the synaptic cleft and enhancing neurotransmission .

Biochemical Pathways

This compound is metabolized by the fungus Cunninghamella elegans into several phenols and conjugates . The metabolism of this compound by C. elegans results in the formation of trans-3,4-dihydroxy-3,4-dihydro-1-fluoronaphthalene and trans-5,6-dihydroxy-5,6-dihydro-1-fluoronaphthalene . The fluoro substituent blocks epoxidation at the fluoro-substituted double bond .

Pharmacokinetics

It is known that this compound is a colorless, combustible liquid, which is insoluble in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its lipophilicity and its potential to cross biological membranes.

Result of Action

The result of the action of this compound is the synthesis of LY248686 , a potent inhibitor of serotonin and norepinephrine uptake . This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known that this compound is a stable and non-reactive liquid compound . Therefore, its action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical substances .

Biochemical Analysis

Biochemical Properties

1-Fluoronaphthalene has been found to be metabolized by Cunninghamella elegans into several phenols and conjugates . The metabolism of this compound by this microorganism suggests that a fluoro substituent blocks epoxidation at the fluoro-substituted double bond, decreases oxidation at the aromatic double bond that is peri to the fluoro substituent, and enhances metabolism at the 3,4- and 5,6-positions of this compound .

Cellular Effects

This compound has been found to have interesting biological activities. It has been used in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake . This suggests that this compound may have an impact on cellular signaling pathways and gene expression related to these neurotransmitters.

Molecular Mechanism

It has been used in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake . This suggests that this compound may interact with the transporters or receptors of these neurotransmitters, potentially inhibiting their function.

Temporal Effects in Laboratory Settings

It is known that this compound is a stable and non-reactive compound .

Metabolic Pathways

This compound is metabolized by Cunninghamella elegans into several phenols and conjugates . This suggests that this compound may be involved in specific metabolic pathways in this organism.

Preparation Methods

1-Fluoronaphthalene can be synthesized through several methods:

Chemical Reactions Analysis

1-Fluoronaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include tert-butyllithium and other strong bases or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-Fluoronaphthalene can be compared with other similar compounds such as:

    1-Bromonaphthalene: This compound has a bromine atom instead of a fluorine atom. It is used in similar organic synthesis applications but has different reactivity due to the nature of the bromine atom.

    1-Chloronaphthalene: Similar to this compound, but with a chlorine atom.

The uniqueness of this compound lies in its specific reactivity profile and applications in both pharmaceutical synthesis and space exploration.

Properties

IUPAC Name

1-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLKTJOTWITYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F
Record name 1-FLUORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20415
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059808
Record name 1-Fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1-fluoronaphthalene appears as needles. (NTP, 1992), Solid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS]
Record name 1-FLUORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20415
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Fluoronaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10549
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

419 °F at 756 mmHg (NTP, 1992)
Record name 1-FLUORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20415
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.1322 at 68 °F (NTP, 1992) - Denser than water; will sink
Record name 1-FLUORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20415
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.09 [mmHg]
Record name 1-Fluoronaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10549
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

321-38-0
Record name 1-FLUORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20415
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Fluoronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-FLUORONAPHTHALENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 1-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoronaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-FLUORONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0920702UT7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

16 °F (NTP, 1992)
Record name 1-FLUORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20415
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoronaphthalene
Reactant of Route 2
1-Fluoronaphthalene
Reactant of Route 3
1-Fluoronaphthalene
Reactant of Route 4
1-Fluoronaphthalene
Reactant of Route 5
1-Fluoronaphthalene
Reactant of Route 6
1-Fluoronaphthalene
Customer
Q & A

Q1: What is the molecular formula and weight of 1-fluoronaphthalene?

A1: this compound has the molecular formula C10H7F and a molecular weight of 146.16 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic methods are valuable for characterizing this compound, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can determine the structure and study substituent effects on chemical shifts. 19F NMR is specifically useful for analyzing the fluorine atom's environment. []
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the molecule, influenced by the fluorine substituent. []
  • Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns, providing insights into the molecule's structure. [, ]

Q3: How does the fluorine atom influence the reactivity of this compound?

A3: The fluorine atom in this compound exerts a significant influence on its reactivity due to its strong electronegativity and the availability of its lone pair electrons. This leads to several key effects:

  • Deactivation of the Aromatic Ring: The electron-withdrawing nature of fluorine deactivates the naphthalene ring towards electrophilic aromatic substitution reactions compared to unsubstituted naphthalene. []
  • C-F Bond Activation: The strong C-F bond can be activated under specific conditions, enabling the development of new synthetic transformations. For example, aluminum-mediated C-F bond activation allows for the construction of complex polycyclic aromatic hydrocarbons. []

Q4: Can this compound undergo cross-coupling reactions?

A4: Yes, this compound can participate in transition-metal-catalyzed cross-coupling reactions. For instance, it reacts with phenethylmagnesium chloride in the presence of catalysts like CpTiCl3 or TaCl5, yielding 1-(1-phenethyl)naphthalene. []

Q5: How is this compound metabolized by fungi?

A5: The fungus Cunninghamella elegans metabolizes this compound through oxidation at the 3,4- and 5,6-positions. This process forms dihydrodiols, demonstrating the stereoselective nature of the fungal enzymes involved. []

Q6: Does this compound form excimers?

A6: Yes, this compound exhibits excimer formation in concentrated solutions. The heat of photoassociation is lower compared to pyrene, suggesting a significant role of repulsion energy in the excimer's red-shifted emission. []

Q7: Can this compound be used in the synthesis of pharmaceuticals?

A7: Yes, this compound serves as a key starting material in the synthesis of duloxetine hydrochloride, a medication used to treat depression and anxiety. The synthesis involves a multi-step process, including etherification, bromination, and resolution of enantiomers. [, , ]

Q8: How is computational chemistry applied in the study of this compound?

A8: Computational chemistry plays a crucial role in understanding this compound's properties and reactivity. Density Functional Theory (DFT) calculations help predict:

  • Molecular Geometry: DFT calculations predict a planar structure for the this compound dimer, stabilized by hydrogen bonds. [, ]
  • Electronic Structure: Calculations provide insights into the electronic transitions responsible for its UV-Vis absorption and fluorescence properties. []
  • Reaction Mechanisms: Computational methods aid in elucidating reaction mechanisms, such as the C-F bond activation pathways. []

Q9: What is the significance of Structure-Activity Relationship (SAR) studies for this compound derivatives?

A9: SAR studies are essential for understanding how modifications to the this compound structure affect its biological activity, particularly in the context of drug discovery. These studies explore how changes in:

  • Substituent Effects: Introducing different substituents at various positions on the naphthalene ring can alter the molecule's electronic properties, lipophilicity, and steric hindrance, impacting its binding affinity and selectivity towards biological targets. []

Q10: What analytical techniques are used to quantify this compound in environmental samples?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in complex environmental matrices. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.